4-Amino-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid
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Overview
Description
4-Amino-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenyl group attached to a butanoic acid backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The general synthetic route includes:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Butanoic Acid Backbone: The Boc-protected amino acid is then coupled with a phenyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of the amino acid are protected using Boc2O and TEA.
Coupling Reaction: The protected amino acid is then coupled with the phenyl group using DCC or DIC in the presence of DMAP.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for deprotection.
Coupling: Reagents like DCC, DIC, and DMAP are commonly used for coupling reactions.
Major Products
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Peptide Chains: Coupling with other amino acids results in the formation of peptide chains.
Scientific Research Applications
4-Amino-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid is widely used in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and drug candidates.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of longer peptide chains.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but lacks the phenyl group.
4-Amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid: Contains an oxo group instead of a phenyl group.
Uniqueness
4-Amino-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C15H22N2O4 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)9-11(16)10-7-5-4-6-8-10/h4-8,11-12H,9,16H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
PMFAVNHJTVGFNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C1=CC=CC=C1)N)C(=O)O |
Origin of Product |
United States |
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